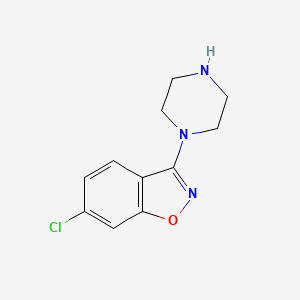

3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole

Beschreibung

The 1,2-Benzisoxazole (B1199462) Scaffold as a Privileged Structure in Drug Discovery

The 1,2-benzisoxazole core is recognized as a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to a variety of biological targets with high affinity. nih.gov This scaffold is a feature of numerous compounds with a wide array of pharmacological activities. nih.gov The inherent stability and particular electronic properties of the benzisoxazole ring system make it a versatile building block in the design of novel therapeutic agents. wikipedia.org

The significance of this scaffold is underscored by its presence in several clinically successful drugs. For instance, a number of atypical antipsychotic medications are derived from benzisoxazole, including risperidone (B510), paliperidone, and iloperidone (B1671726). ijpsr.inforesearchgate.net These drugs primarily exert their therapeutic effects by acting as potent antagonists of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. ijpsr.inforesearchgate.net The benzisoxazole moiety is also a key component of the anticonvulsant drug zonisamide. wikipedia.org The broad utility of this scaffold has led to extensive research into its derivatives for various therapeutic applications. nih.gov

Table 1: Bioactivities Associated with the 1,2-Benzisoxazole Scaffold

| Biological Activity | Therapeutic Area |

| Antipsychotic | Central Nervous System |

| Anticonvulsant | Central Nervous System |

| Anti-inflammatory | Inflammation |

| Antimicrobial | Infectious Diseases |

| Anticancer | Oncology |

Significance of Piperazine (B1678402) Moiety in Bioactive Compounds

The piperazine ring is another exceptionally important structural motif in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. researchgate.netnih.gov This six-membered heterocycle, containing two nitrogen atoms at the 1 and 4 positions, can significantly influence a molecule's physicochemical properties, such as its solubility and basicity, which in turn can improve its pharmacokinetic characteristics. bohrium.com

Piperazine and its derivatives are integral to a multitude of drugs with activity in the central nervous system (CNS). researchgate.net The N-arylpiperazine unit, in particular, is a common feature in compounds targeting serotonergic and dopaminergic receptors, making it highly relevant for the development of antipsychotic, antidepressant, and anxiolytic agents. nih.gov The flexibility of the piperazine ring allows for the introduction of various substituents at its nitrogen atoms, enabling fine-tuning of a compound's biological activity and receptor binding profile. eurekaselect.com

Table 2: Prominent Therapeutic Applications of Piperazine-Containing Compounds

| Therapeutic Class | Example Application |

| Antipsychotics | Treatment of schizophrenia and bipolar disorder. |

| Antidepressants | Management of major depressive disorder. |

| Anxiolytics | Alleviation of anxiety disorders. |

| Antihistamines | Control of allergic reactions. |

| Anticancer agents | Use in oncology. |

Historical Context and Evolution of Research on Benzisoxazole-Piperazine Derivatives

The strategic combination of the 1,2-benzisoxazole scaffold and the piperazine moiety has a notable history in the development of CNS-active drugs. Research into this hybrid structure has been largely driven by the aim of discovering novel antipsychotic agents with improved efficacy and side-effect profiles. ijpsr.infoeurekaselect.com

The development of atypical antipsychotics marked a significant evolution in the treatment of schizophrenia. researchgate.net The benzisoxazole-piperidine derivatives, such as risperidone, were among the early successes in this class, demonstrating potent antagonism at both dopamine D2 and serotonin 5-HT2A receptors. ijpsr.info This dual-receptor antagonism is believed to contribute to their improved clinical profile compared to older, "typical" antipsychotics. nih.gov

Subsequent research has explored the replacement of the piperidine (B6355638) ring with a piperazine moiety, leading to the investigation of compounds like 3-(1-Piperazinyl)-1,2-benzisoxazole and its derivatives. The rationale behind this modification often involves modulating receptor binding affinities and pharmacokinetic properties. The introduction of a second nitrogen atom in the piperazine ring offers an additional site for substitution, providing medicinal chemists with greater opportunities to optimize the molecule's interaction with its biological targets and to improve its drug-like properties. The exploration of different substitution patterns on both the benzisoxazole and piperazine rings continues to be an active area of research in the quest for more effective and safer CNS therapies. researchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-3-piperazin-1-yl-1,2-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O/c12-8-1-2-9-10(7-8)16-14-11(9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNLKVNLPROIDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NOC3=C2C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 1 Piperazinyl 6 Chloro 1,2 Benzisoxazole and Its Analogues

Conventional Synthetic Routes

Traditional methods for synthesizing 3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole have historically relied on well-established reaction mechanisms, primarily nucleophilic aromatic substitution and multi-step sequences starting from basic phenolic compounds.

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the synthesis of 3-(1-piperazinyl)-1,2-benzisoxazole derivatives. juniperpublishers.comnih.gov This approach involves the reaction of a halogenated 1,2-benzisoxazole (B1199462) precursor, typically a 3-chloro or 3-fluoro derivative, with piperazine (B1678402). The benzisoxazole ring is sufficiently electron-deficient to be activated towards nucleophilic attack, particularly when electron-withdrawing groups are present on the ring. youtube.comlibretexts.org

The general mechanism involves the addition of the nucleophile (piperazine) to the carbon atom bearing the leaving group (halide), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comnih.gov Subsequent elimination of the halide ion restores the aromaticity of the ring, yielding the final product. The reaction is typically performed in a suitable solvent and may require elevated temperatures to proceed at a practical rate. chemicalbook.comchemicalbook.com For instance, the reaction of 3-chloro-1,2-benzisothiazole (B19369), a related heterocyclic system, with piperazine is conducted in ethanol (B145695) at 80°C. chemicalbook.com A similar procedure involves reacting 3-chloro-1,2-benzisothiazole with anhydrous piperazine in tert-butanol, initially heating to 100°C and then refluxing for an extended period to ensure the completion of the reaction. chemicalbook.comgoogle.com

Table 1: Example of NAS Reaction Conditions

| Reactants | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 3-Chloro-1,2-benzisothiazole, Piperazine | tert-Butanol | 121°C (Reflux) | 24 h | 80% |

Data compiled from studies on the analogous 1,2-benzisothiazole (B1215175) system. chemicalbook.comchemicalbook.com

A more foundational approach begins with appropriately substituted phenols. This multi-step pathway first involves the construction of the 6-chloro-1,2-benzisoxazole (B1629022) core, followed by the introduction of the piperazine moiety.

The synthesis often starts with a substituted o-hydroxyacetophenone. e-journals.in This precursor is reacted with hydroxylamine (B1172632) to form an oxime. The subsequent cyclization of the o-hydroxyphenylketoxime, often catalyzed by a base, yields the 3-substituted-1,2-benzisoxazole ring system. mdpi.com In this case, starting with a derivative of 4-chloro-2-hydroxyacetophenone would lead to the 6-chloro-1,2-benzisoxazole core. The resulting 3-hydroxy-1,2-benzisoxazole is a key intermediate which is then halogenated, typically using an agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to convert the hydroxyl group into a more reactive leaving group, such as chloride. researchgate.net This creates the 3-chloro-6-chloro-1,2-benzisoxazole precursor, which is then subjected to a nucleophilic aromatic substitution reaction with piperazine as described in the previous section. nih.gov

Advanced and Eco-Friendly Synthetic Strategies

To overcome the limitations of conventional methods, such as long reaction times and harsh conditions, advanced synthetic strategies have been developed. These include microwave-assisted synthesis and the use of catalytic systems to improve efficiency and yield.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govias.ac.in This technique has been successfully applied to the synthesis of 3-amino-substituted 1,2-benzisoxazoles, including piperazine derivatives. researchgate.netnih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. researchgate.net

In a typical microwave-promoted synthesis, the halogenated benzisoxazole precursor and piperazine are mixed in a suitable solvent and subjected to microwave heating. The synthesis of 3-amino-1,2-benzisoxazoles via microwave-promoted nucleophilic aromatic substitution from 3-chloro-1,2-benzisoxazole (B94866) has been shown to produce good to high yields (54-90%) within 1-6 hours. researchgate.netnih.gov This method is also effective for preparing the 3-chloro-1,2-benzisoxazole precursor from the corresponding 3-hydroxy derivative, achieving quantitative yields in just 2 hours. researchgate.netnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Step | Conventional Method (Time) | Microwave Method (Time) |

|---|---|---|

| Chlorination of 3-hydroxy-1,2-benzisoxazole | Several hours | 2 h |

Data generalized from reported findings. chemicalbook.comchemicalbook.comresearchgate.netnih.gov

Catalysis offers another avenue for improving the synthesis of arylpiperazines. While direct catalytic methods for the final SNAr step in this specific system are not extensively documented, related palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for forming C-N bonds between aryl halides and amines like piperazine. nih.gov These methods can offer milder reaction conditions and broader substrate scope compared to traditional SNAr reactions.

Catalysis can also be employed in the synthesis of the heterocyclic precursors. For example, various catalytic systems are used for the efficient synthesis of piperazine and its derivatives. researchgate.netorganic-chemistry.org Similarly, the formation of benzoxazole (B165842) rings, a related structure, can be achieved through one-pot reactions promoted by reagents like triphenylbismuth (B1683265) dichloride, which facilitates the cyclization of 2-aminophenols with thioamides under mild conditions. beilstein-journals.org The development of specific catalysts for the direct coupling of piperazine with 3-halo-1,2-benzisoxazoles remains an area of interest for further enhancing synthetic efficiency.

Synthesis of Key Intermediates for 1,2-Benzisoxazole-Piperazine Systems

The synthesis of the 3-chloro-1,2-benzisoxazole intermediate is a critical step. A common route starts from o-hydroxyaryl ketoximes, which undergo base-catalyzed cyclization. mdpi.com For example, N-[4-(chloroacetyl)-3-hydroxyphenyl]acetamide can be converted to its oxime, which is then cyclized with thionyl chloride in the presence of a base like pyridine (B92270) to yield N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. mdpi.com Another approach involves the synthesis of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives starting from 3-(bromomethyl)-1,2-benzisoxazole. nih.gov Similarly, 3-chloro-1,2-benzisothiazole, an analogous intermediate, can be synthesized from 1,2-benzisothiazolin-3-one using bis(trichloromethyl) carbonate, avoiding the use of harsher reagents like phosphorus oxychloride. google.com These halogenated intermediates are then ready for coupling with piperazine.

The synthesis of piperazine itself and its derivatives can be achieved through various catalytic processes, including intermolecular and intramolecular cyclization of aminoethanols and ethyleneamines. researchgate.net Multi-step synthetic approaches are also employed to create more complex, substituted piperazine analogs for incorporation into the final structure. nih.gov

Preparation of 3-Chloro-1,2-benzisoxazole Derivatives

The formation of the 3-chloro-1,2-benzisoxazole core is a critical step that furnishes the necessary precursor for subsequent amination. Various methods have been developed for the synthesis of this intermediate, often starting from correspondingly substituted phenolic compounds.

One common approach begins with the conversion of o-hydroxyaryl compounds. For instance, 3-hydroxy-1,2-benzisoxazoles can be effectively converted into their 3-chloro counterparts. researchgate.net This transformation renders the 3-position of the benzisoxazole ring highly susceptible to nucleophilic attack. The chlorine atom at this position acts as an excellent leaving group, facilitating the introduction of various functionalities, including amines. chim.it

A detailed synthetic route can start from o-chlorobenzaldehydes. These are first reacted with hydroxylamine to form an oxime. Subsequent chlorination of the oxime, for example with N-chlorosuccinimide (NCS), yields a 2-chloro-N-hydroxybenzimidoyl chloride intermediate. chim.it This intermediate can then undergo base-promoted ring closure to form the 3-chloro-1,2-benzisoxazole ring system.

Another method involves the cyclization of N-substituted hydroxamic acids to form benzisoxazolinones, which can then be converted to the 3-chloro derivatives. chim.it The reactivity of the chlorine atom in these derivatives is pivotal for the synthesis of a wide array of 3-substituted benzisoxazoles through nucleophilic substitution reactions. researchgate.net

The table below summarizes a general synthetic pathway for 3-chloro-1,2-benzisoxazole derivatives.

| Step | Starting Material | Reagents | Intermediate/Product | General Conditions |

| 1 | o-Hydroxybenzaldehyde | Hydroxylamine | o-Hydroxybenzaldehyde oxime | Reaction in a suitable solvent like ethanol. |

| 2 | o-Hydroxybenzaldehyde oxime | Chlorinating agent (e.g., NCS) | N-Hydroxybenzimidoyl chloride | Chlorination in an inert solvent. |

| 3 | N-Hydroxybenzimidoyl chloride | Base (e.g., KOH) | 3-Chloro-1,2-benzisoxazole | Base-promoted cyclization, often with heating. |

This table presents a generalized synthetic scheme; specific conditions may vary based on the substituents on the aromatic ring.

Introduction of Piperazine Ring

With the 3-chloro-1,2-benzisoxazole derivative in hand, the final step is the introduction of the piperazine moiety. This is typically achieved through a nucleophilic aromatic substitution reaction. The nitrogen atom of the piperazine ring acts as the nucleophile, attacking the electron-deficient carbon at the 3-position of the benzisoxazole ring and displacing the chloride ion. chim.it

The reaction is generally carried out by heating the 3-chloro-1,2-benzisoxazole with an excess of piperazine. The excess piperazine can also serve as the base to neutralize the hydrogen chloride generated during the reaction. Alternatively, a non-nucleophilic base like potassium carbonate can be added to the reaction mixture. chemicalbook.com Various solvents can be employed, including ethanol, isopropanol, t-butanol, and dimethylformamide (DMF). chemicalbook.comchemicalbook.comchemicalbook.com

The synthesis of the analogous compound, 3-(1-piperazinyl)-1,2-benzisothiazole (B29119), provides a well-documented example of this type of reaction. In one procedure, 3-chloro-1,2-benzisothiazole is reacted with anhydrous piperazine in t-butanol at reflux temperature (around 121°C) for 24 hours to yield the desired product. chemicalbook.comgoogle.com Another method involves reacting the chloro-intermediate with piperazine in ethanol at 80°C for 36 hours. chemicalbook.com These conditions are broadly applicable to the synthesis of 3-(1-piperazinyl)-6-chloro-1,2-benzisoxazole.

The table below outlines typical conditions for the nucleophilic substitution reaction.

| Reactants | Solvent | Base | Temperature | Reaction Time | Yield | Reference |

| 3-Chloro-1,2-benzisothiazole, Piperazine | t-Butanol | Piperazine (excess) | 121°C (Reflux) | 24 h | 80% | chemicalbook.com |

| 3-Chloro-1,2-benzisothiazole, Piperazine | Ethanol | Not specified | 80°C | 36 h | 85% | chemicalbook.com |

| 2,6-Dichlorobenzothiazole, Piperazine | DMF | K₂CO₃ | Room Temp. | 4 h | 100% | chemicalbook.com |

This table shows data for analogous benzisothiazole and benzothiazole (B30560) reactions, which are indicative of the conditions required for the corresponding benzisoxazole synthesis.

Stereoselective Synthesis and Chiral Resolution for Enantiomeric Purity

The parent compound, 3-(1-piperazinyl)-6-chloro-1,2-benzisoxazole, is achiral and therefore does not exist as enantiomers. However, chirality can be introduced by substituting the piperazine ring, a common strategy in medicinal chemistry to enhance receptor selectivity and biological activity. rsc.orgnih.gov The development of synthetic methods for enantiomerically pure, carbon-substituted piperazines is an area of significant research interest. rsc.org

Stereoselective synthesis of analogues would involve the use of a pre-existing chiral building block, such as an enantiomerically pure substituted piperazine. For example, chiral 2-methylpiperazine (B152721) or other C-substituted piperazines could be used in the nucleophilic substitution step described in section 2.3.2. This would lead to the formation of a chiral final product. nih.gov The synthesis of such stereochemically diverse chiral piperazines can be achieved through multi-step sequences starting from chiral precursors like amino alcohols. tmc.edu

Studies on related chiral piperazine compounds have shown that the stereochemistry of substituents on the piperazine ring can have a profound impact on biological activity. For instance, the R and S isomers of methyl-substituted phenylpiperazinium compounds exhibit distinct selectivity for different nicotinic acetylcholine (B1216132) receptor subtypes. nih.gov This underscores the importance of accessing enantiomerically pure analogues.

In cases where a racemic mixture of a chiral analogue is synthesized, chiral resolution can be employed to separate the enantiomers. This can be achieved by reacting the racemic mixture with a chiral resolving agent, such as a chiral cyclic phosphoric acid, to form diastereomeric salts. nih.gov These diastereomers, having different physical properties, can then be separated by methods like fractional crystallization or chromatography. After separation, the resolving agent is removed to yield the individual, enantiomerically pure compounds.

Preclinical Pharmacological Investigations of 3 1 Piperazinyl 6 Chloro 1,2 Benzisoxazole Derivatives

Neuroscience-Related Activities

The structural motif of 3-(1-piperazinyl)-6-chloro-1,2-benzisoxazole has proven to be a versatile scaffold for the development of agents targeting various components of the central nervous system. Preclinical studies have highlighted their ability to modulate key neurotransmitter systems and exhibit protective effects in models of neurological disorders.

Dopamine (B1211576) Receptor Modulation (D2 Antagonism) in In Vitro and Animal Models

Derivatives of 3-(1-piperazinyl)-6-chloro-1,2-benzisoxazole have been investigated for their interaction with dopamine receptors, particularly the D2 subtype, which is a key target for antipsychotic medications.

In Vitro Findings: Radioligand binding assays are a common in vitro method to determine the affinity of compounds for specific receptors. In these assays, a radiolabeled ligand with known affinity for the D2 receptor is incubated with receptor-containing tissue or cell preparations. The ability of a test compound to displace the radiolabeled ligand is measured, and from this, the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) can be determined. A lower Ki or IC50 value indicates a higher binding affinity. Studies on various arylpiperazine derivatives have demonstrated their affinity for the D2 dopamine receptor. semanticscholar.org For instance, a library of piperazinylbutylisoxazole derivatives was screened, revealing several ligands with high affinity for dopamine D2, D3, and D4 receptors. nih.gov Specifically, N-phenylpiperazine analogs have been shown to bind selectively to the D3 receptor over the D2 receptor. nih.govmdpi.com One such compound, 6a , exhibited a nanomolar affinity for the human D3 receptor with approximately 500-fold selectivity over the D2 receptor. nih.govmdpi.com

Animal Models: The functional consequences of D2 receptor antagonism are often evaluated in animal models. One common model involves measuring the inhibition of apomorphine-induced stereotyped behaviors (e.g., climbing, sniffing, and gnawing) in rodents. Apomorphine is a non-selective dopamine agonist, and its effects are mediated, in part, by D2 receptors. Antagonism of these receptors by a test compound will reduce or block these behaviors. Another model is the conditioned avoidance response, where an animal learns to avoid an aversive stimulus by responding to a preceding signal. D2 antagonists are known to disrupt this learned behavior. The in vivo activity of compound 6a was confirmed in a hallucinogenic-dependent head twitch response inhibition assay in mice and an L-dopa-dependent abnormal involuntary movement (AIM) inhibition assay in rats, indicating its potential for treating conditions like levodopa-induced dyskinesia in Parkinson's disease. nih.govmdpi.com Furthermore, activation of the D2 dopamine receptor has been shown to inhibit the growth of non-small cell lung cancer in vivo. asco.org

Table 1: Dopamine D2 and D3 Receptor Binding Affinities of Selected Piperazine (B1678402) Derivatives

| Compound | Receptor | Binding Affinity (Ki, nM) | Selectivity (D2/D3) |

|---|---|---|---|

| 6a | D3 | 1.4 | >400-fold |

| 6s | D3 | 2.6 | 46-fold over D2 |

| 6t | D3 | 3.9 | 50-fold over D2 |

Serotonin (B10506) Receptor Modulation (5-HT2A Antagonism) in In Vitro and Animal Models

The serotonin 5-HT2A receptor is another critical target in the treatment of neuropsychiatric disorders, and many atypical antipsychotic drugs exhibit antagonist activity at this receptor in addition to D2 antagonism.

In Vitro Findings: Similar to D2 receptor studies, in vitro evaluation of 5-HT2A antagonism involves radioligand binding assays, often using [3H]ketanserin or other selective radioligands. Ketanserin (B1673593) is a classic 5-HT2A antagonist widely used in preclinical research. nih.govnih.gov The affinity of 3-(1-piperazinyl)-6-chloro-1,2-benzisoxazole derivatives for the 5-HT2A receptor is determined by their ability to displace these radioligands. The unique benzisoxazole scaffold has shown potential as an antagonist for serotonin receptors. mdpi.com

Animal Models: The in vivo effects of 5-HT2A antagonism are often assessed by examining the compound's ability to block behaviors induced by 5-HT2A agonists, such as head-twitch response in mice induced by 2,5-dimethoxy-4-iodoamphetamine (DOI). Atypical antipsychotics with 5-HT2A antagonist properties are effective in attenuating this behavior. Chronic administration of certain 5-HT2A antagonists has been shown to down-regulate 5-HT2A receptor levels in the cortex, which may contribute to their therapeutic effects. nih.govresearchgate.net For example, chronic treatment with clozapine (B1669256) and olanzapine, but not haloperidol (B65202), led to a down-regulation of 5-HT2A receptors and attenuated phencyclidine (PCP)-induced hyperlocomotor responses in mice. nih.gov Among selective 5-HT2A antagonists, only ketanserin caused significant receptor protein down-regulation. nih.govresearchgate.net

Acetylcholinesterase (AChE) Inhibition Studies in In Vitro Systems

Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

In Vitro Findings: The primary in vitro method for assessing AChE inhibition is the Ellman's assay. This colorimetric assay measures the activity of AChE by detecting the product of acetylcholine hydrolysis. The ability of a compound to inhibit this reaction is quantified as its IC50 value. A series of N-benzylpiperidine benzisoxazoles were found to be potent and selective inhibitors of AChE. nih.gov Several benzisoxazole derivatives displayed potent AChE inhibition with IC50 values in the nanomolar range (0.8-14 nM). nih.gov Specifically, N-acetyl and morpholino derivatives 1g (IC50 = 3 nM) and 1j (IC50 = 0.8 nM) showed high selectivity for AChE over butyrylcholinesterase (BuChE). nih.gov Other studies have also identified benzoxazole (B165842) and benzimidazole (B57391) derivatives as having AChE and BuChE inhibitory activities. researchgate.netnih.govresearchgate.netmdpi.com

Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition by Benzisoxazole Derivatives

| Compound | AChE Inhibition (IC50, nM) | Selectivity (AChE vs. BuChE) |

|---|---|---|

| 1g | 3 | > 3 orders of magnitude |

| 1j | 0.8 | > 3 orders of magnitude |

Anticonvulsant Activity in In Vivo Animal Models

Several derivatives of 3-(1-piperazinyl)-6-chloro-1,2-benzisoxazole have been evaluated for their potential to prevent or reduce the severity of seizures in animal models of epilepsy.

In Vivo Animal Models: The two most common screening models for anticonvulsant activity are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test in rodents. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. A series of benzisoxazole analogs were screened for their anticonvulsant activities using these models. nih.gov The most active compound in the MES test was 47 , with an ED50 value of 14.90 mg/kg, while the most potent in the scPTZ test was compound 48 , with an ED50 value of 42.30 mg/kg. nih.gov These compounds were found to be more potent and less neurotoxic than the reference drugs phenytoin (B1677684) and ethosuximide. nih.gov Additionally, several 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives displayed marked anticonvulsant activity in mice. nih.gov The introduction of a halogen atom at the 5-position of the benzisoxazole ring was found to increase activity. nih.gov Various 1,4-substituted derivatives of piperazine have also been synthesized and evaluated for their anticonvulsant activity. nih.gov

Antimicrobial and Antiparasitic Activities

Beyond their effects on the central nervous system, derivatives of 3-(1-piperazinyl)-6-chloro-1,2-benzisoxazole have shown promise as antimicrobial agents.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains in In Vitro Assays

In Vitro Assays: The antibacterial activity of these compounds is typically assessed in vitro by determining the minimum inhibitory concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a bacterium. This is often done using broth microdilution or agar (B569324) dilution methods against a panel of clinically relevant Gram-positive and Gram-negative bacteria. A new series of 6-substituted 1H-benzimidazole derivatives showed potent antibacterial activity against Escherichia coli, Streptococcus faecalis, Methicillin-susceptible Staphylococcus aureus (MSSA), and Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 2 to 16 µg/mL. researchgate.net Another study on 1,2,3-triazole-piperazin-benzo[b] nih.govnih.govthiazine 1,1-dioxides found that several compounds exhibited excellent antibacterial activity against MSSA, MRSA, and vancomycin-resistant S. aureus (VRSA) with MIC values of 1.56 to 12.5 µg/mL. nih.gov The piperazine scaffold itself is known to be a promising component in the development of antimicrobial agents. ijbpas.com Furthermore, N-(thiazol-2-yl)benzenesulfonamide derivatives have displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria. rsc.org

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Benzimidazole Derivatives against Various Bacterial Strains

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 2 - 16 |

| Streptococcus faecalis | 2 - 16 |

| MSSA | 2 - 16 |

| MRSA | 2 - 16 |

Antifungal Properties against Pathogenic Fungi in In Vitro Assays

A comprehensive review of published scientific literature did not yield specific studies evaluating the in vitro antifungal properties of derivatives of 3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole against pathogenic fungi. While research has been conducted on the antifungal potential of various other benzisoxazole and piperazine-containing scaffolds, data pertaining directly to this specific chemical series is not available in the current body of scientific publications. researchgate.netnih.govresearchgate.net

Antitubercular Activity against Mycobacterium tuberculosis in Preclinical Models

Derivatives of the 3-(1-piperazinyl)benzo[d]isoxazole scaffold have been synthesized and investigated for their potential as antitubercular agents. A notable study focused on a series of 3-(4-(substituted-sulfonyl)piperazin-1-yl)benzo[d]isoxazole analogues, which were evaluated for their in vitro activity against the H37Rv strain of Mycobacterium tuberculosis. nih.gov

The research demonstrated that the antitubercular efficacy of these derivatives was significantly influenced by the nature of the substituent on the sulfonyl group attached to the piperazine ring. The compounds exhibited a range of potencies, with Minimum Inhibitory Concentrations (MIC) varying from 3.125 µg/mL to over 50 µg/mL. nih.gov

One of the most potent compounds identified in the series was 3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)benzo[d]isoxazole (designated as compound 6b in the study), which displayed a very good MIC of 3.125 µg/mL. nih.gov Other derivatives, such as 3-(4-(phenylsulfonyl)piperazin-1-yl)benzo[d]isoxazole (5a ) and 3-(4-((4-isopropylphenyl)sulfonyl)piperazin-1-yl)benzo[d]isoxazole (6i ), also showed good activity with MIC values of 6.25 µg/mL. nih.gov Moderate activity, defined by a MIC of 12.5 µg/mL, was observed for several other analogues, including those with methylphenyl, methoxyphenyl, and naphthyl substituents on the sulfonyl group. nih.gov

To assess the selectivity of these compounds, key analogues were tested for cytotoxicity against mouse macrophage (RAW 264.7) cell lines. The most active antitubercular compound, 6b , demonstrated a selectivity index greater than 130, indicating it is significantly more toxic to the mycobacteria than to the mammalian cells, a favorable characteristic for a potential drug candidate. nih.gov

| Compound ID (in study) | Substituent on Sulfonyl Group | MIC (µg/mL) | Activity Level |

| 6b | 4-chlorophenyl | 3.125 | Very Good |

| 5a | Phenyl | 6.25 | Good |

| 6i | 4-isopropylphenyl | 6.25 | Good |

| 5c | 4-methylphenyl | 12.5 | Moderate |

| 6a | 2-methylphenyl | 12.5 | Moderate |

| 6j | 4-methoxyphenyl | 12.5 | Moderate |

| 6p | Naphthalen-2-yl | 12.5 | Moderate |

Trypanocidal Activity

Following a thorough search of scientific databases, no specific preclinical studies on the trypanocidal activity of 3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole derivatives were identified. Research into novel treatments for trypanosomal infections has explored various heterocyclic structures, including different types of isoxazoles and piperazine derivatives, but data specifically concerning the 6-chloro-1,2-benzisoxazole (B1629022) core linked to a piperazine moiety is not present in the available literature. scielo.brscielo.brnih.gov

Anticancer and Antiproliferative Activities

Cytotoxicity against Various Cancer Cell Lines in In Vitro Studies

There is a lack of specific published research detailing the in vitro cytotoxic effects of 3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole derivatives against cancer cell lines. While the broader classes of piperazine and benzisoxazole derivatives have been explored for potential anticancer properties, studies focusing on the specific 6-chloro substituted scaffold as defined in the subject are not available. nih.govderpharmachemica.commdpi.com

Mechanisms of Apoptosis Induction in Cellular Models

No dedicated studies investigating the mechanisms of apoptosis induction by derivatives of 3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole in cellular models have been found in the scientific literature. Mechanistic studies on apoptosis are available for other, structurally distinct piperazine-containing compounds, but these findings cannot be directly extrapolated to the specific chemical class . researchgate.netnih.govnih.gov

Angiogenesis Inhibition in Preclinical Models

A review of the literature indicates that preclinical investigations into the angiogenesis inhibition potential of 3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole derivatives have not been published. While angiogenesis inhibition is a known mechanism for some anticancer agents, and research has been conducted on compounds with a 6-chloro substitution in other heterocyclic systems like benzothiadiazines, specific data for the 3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole scaffold is absent. nih.govnih.gov

Other Biological Activities

Investigations into derivatives of 3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole have revealed a spectrum of biological activities beyond their primary therapeutic targets. Preclinical studies have explored their potential in various physiological processes, including antioxidant, anti-inflammatory, metabolic, and renal functions.

Antioxidant Potential via Radical Scavenging Assays

The antioxidant capacity of compounds containing the benzisoxazole and piperazine scaffolds has been a subject of scientific inquiry. The ability of these derivatives to neutralize free radicals is considered a valuable attribute, as oxidative stress is implicated in numerous pathological conditions. nih.gov A review of piperazine compounds highlights that the piperazine ring has been incorporated into various heterocyclic structures to yield compounds with good antioxidant activity. acs.org

Studies on novel piperazine-linked benzisoxazole hybrids have confirmed their antioxidant potential. researchgate.net The antioxidant activity of these derivatives is often evaluated using standard in vitro assays that measure their ability to scavenge stable free radicals. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gov In these assays, the potency of a compound is typically expressed as the IC50 value, which represents the concentration required to scavenge 50% of the radicals.

For instance, research on certain aryl/aralkyl piperazine derivatives demonstrated notable DPPH radical scavenging activity, although their potency was less than the standard butylated hydroxytoluene (BHT). nih.gov Similarly, benzene (B151609) sulfonamide-piperazine hybrids have been assessed through multiple antioxidant assays, including DPPH, ABTS, ferric reducing antioxidant power (FRAP), and cupric reducing antioxidant capacity (CUPRAC), with some compounds showing high antioxidant capacity. google.com It has been observed that the presence of electron-donating groups, such as methyl and methoxy (B1213986) substituents, on the phenyl ring of the benzisoxazole scaffold can contribute to good antioxidant activities. nih.gov

| Compound Series | Assay | Result (IC50) | Reference Compound | Result (IC50) |

|---|---|---|---|---|

| 1-Aryl/aralkyl piperazine derivatives | DPPH | 189.42 - 420.57 µmol/L | BHT | 113.17 µmol/L |

| Benzene sulfonamide-piperazine hybrid (Compound 4) | FRAP | 0.08 mM | BHT | 0.14 mM |

| Benzene sulfonamide-piperazine hybrid (Compound 4) | CUPRAC | 0.21 mM | Trolox | 0.25 mM |

Anti-inflammatory Effects in In Vitro and Animal Models

The anti-inflammatory properties of benzisoxazole and piperazine derivatives have been demonstrated in various preclinical models. researchgate.netnih.gov The structural characteristics of these compounds, such as the presence of specific deactivating groups like the nitro group, have been associated with good anti-inflammatory activity. nih.gov

In vitro assays are commonly used to elucidate the mechanisms behind the anti-inflammatory effects. These can include evaluations of cyclooxygenase (COX) enzyme inhibition, as COX-1 and COX-2 are key enzymes in the inflammatory pathway. For example, studies on indazole derivatives, a related heterocyclic system, showed a concentration-dependent inhibition of COX-2.

In vivo animal models are crucial for confirming the anti-inflammatory potential of these compounds. A widely used model is the carrageenan-induced paw edema test in rats, which assesses the ability of a substance to reduce acute inflammation. nih.gov In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response, and the reduction in paw volume after treatment with the test compound indicates anti-inflammatory efficacy. Studies on piperazine-linked benzisoxazole hybrids have identified compounds with prominent anti-inflammatory effects, with one derivative showing an IC50 of 0.40 μg/mL in an anti-inflammatory assay. researchgate.net Similarly, various piperazine and benzimidazole derivatives have demonstrated significant inhibition of paw edema in the carrageenan model. nih.gov

| Compound Series / Derivative | Model / Assay | Key Finding |

|---|---|---|

| Piperazine-linked benzisoxazole hybrid (Compound 6) | In Vitro Anti-inflammatory Assay | IC50 = 0.40 μg/mL |

| 5-Aminoindazole | In Vivo Carrageenan-induced paw edema (100 mg/kg) | 83% inhibition at 5th hour |

| 5-Aminoindazole | In Vitro COX-2 Inhibition | IC50 = 12.32 µM |

| Diclofenac (Reference) | In Vivo Carrageenan-induced paw edema | 84% inhibition at 5th hour |

Modulation of Metabolic Pathways (e.g., PPARγ) in Preclinical Studies

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play a key role in regulating glucose and lipid metabolism. The gamma isotype, PPARγ, is a well-established therapeutic target for type II diabetes mellitus. nih.gov

Preclinical research has shown that the benzisoxazole scaffold can be incorporated into molecules designed to modulate PPARs. A study focused on selective PPARγ modulators (SPPARγMs) identified a benzimidazolone analogue containing a 5-methoxybenzisoxazol-3-yl moiety as a potent and selective agent. nih.govresearchgate.net This specific compound, (5R)-5-(3-{[3-(5-methoxybenzisoxazol-3-yl)benzimidazol-1-yl]methyl}phenyl)-5-methyloxazolidinedione, demonstrated efficacy comparable to the full agonist rosiglitazone (B1679542) in rodent models of type II diabetes. nih.govresearchgate.net Importantly, this modulator showed a potential for an improved safety profile, with diminished side effects like fluid retention compared to conventional PPARγ full agonists in animal studies. nih.gov

While this research provides a direct link between a benzisoxazole-containing derivative and PPARγ modulation, other related heterocyclic systems have also been explored. For example, benzoxazole-based compounds have been evaluated as dual PPARα/γ antagonists, and benzoxazinones have been tested for PPARγ agonist activity. nih.gov

Diuretic and Uricosuric Activities in Animal Models

Certain derivatives of the 1,2-benzisoxazole (B1199462) core structure have been investigated for their effects on renal function, specifically their diuretic (increasing urine output) and uricosuric (increasing uric acid excretion) activities.

Preclinical studies in rats involving series of substituted 1,2-benzisoxazole-carboxylic acid derivatives have revealed interesting structure-activity relationships. One study found that many substituted 7,8-dihydrofuro[2,3-g]-1,2-benzisoxazole-7-carboxylic acids displayed uricosuric activity but had only weak diuretic effects. Within this series, the compound 5-chloro-7,8-dihydro-3-phenylfuro[2,3-g]-1,2-benzisoxazole-7-carboxylic acid was identified as a potent uricosuric agent that lacked diuretic activity.

Conversely, another series of substituted 1,3-dioxolo[4,5-f]-1,2-benzisoxazole-6-carboxylic acids and 1,3-dioxolo[4,5-g]-1,2-benzisoxazole-7-carboxylic acids mostly showed potent diuretic activities. Some compounds within this latter series also exhibited moderate uricosuric effects. These findings demonstrate that modifications to the benzisoxazole scaffold can lead to a separation of diuretic and uricosuric properties, allowing for the potential development of agents with specific renal function profiles.

Structure Activity Relationship Sar Studies of 3 1 Piperazinyl 6 Chloro 1,2 Benzisoxazole Analogues

Influence of Substitutions on the Benzisoxazole Ring System

Modifications to the benzisoxazole ring system have profound effects on the biological activity of these compounds. Key areas of investigation include the nature of the halogen at position 6, the heterocyclic substituent at position 3, and other substitutions on the benzene (B151609) portion of the scaffold.

The presence and identity of a halogen atom at the 6-position of the benzisoxazole ring are critical determinants of pharmacological activity. This substitution significantly influences the electronic properties of the ring system and its interaction with target receptors. slideshare.net The most common and well-studied substitutions are fluorine and chlorine.

| Compound Class | Substitution at Position 6 | Key Biological Activity Profile |

| Benzisoxazole Derivatives | Fluoro (e.g., in Risperidone (B510), Iloperidone) | Potent D2/5-HT2A antagonism, often with higher affinity for 5-HT2A receptors. nih.govnih.gov |

| Benzisoxazole Derivatives | Chloro | The chloro group also contributes to activity, though the 6-fluoro substitution is more common in highly potent, marketed antipsychotics. researchgate.net |

The heterocyclic group attached to the 3-position of the benzisoxazole ring is another crucial element for biological activity. This portion of the molecule typically contains a basic nitrogen atom that is understood to interact with a key aspartate residue in the binding pocket of aminergic G-protein coupled receptors (GPCRs). While the core subject is a piperazinyl derivative, a significant body of research exists for analogues containing a piperidinyl ring at this position. researchgate.netvcu.edu

The choice between a piperazine (B1678402) and a piperidine (B6355638) ring can significantly alter the compound's properties. nih.gov Piperazine offers two nitrogen atoms, allowing for a wider range of derivatizations at the N-4 position, which can be exploited to modulate receptor affinity and selectivity. researchgate.net Conversely, many potent antipsychotics, including risperidone and iloperidone (B1671726), feature a 3-(4-piperidinyl) moiety. researchgate.netnih.gov Studies deconstructing risperidone have indicated that the piperidine and benzisoxazole ring systems are essential for its functional activity at 5-HT2A receptors. vcu.edu The replacement of the piperidine ring with other heterocyclic systems can lead to a decrease in activity, underscoring the importance of this specific scaffold for optimal receptor interaction. nih.gov

While position 6 is the most extensively studied site for substitution on the benzene moiety of the benzisoxazole ring, modifications at other positions (4, 5, and 7) have also been explored. These substitutions can influence the molecule's lipophilicity, electronic distribution, and steric profile, thereby affecting its pharmacokinetic and pharmacodynamic properties. For instance, the introduction of a methoxy (B1213986) group at the 7-position has been investigated in some series. However, the SAR generally indicates that the 6-position is the most favorable site for substitution to achieve high D2/5-HT2A antagonist activity. Unsubstituted or alternatively substituted analogues often show reduced potency compared to their 6-halogenated counterparts. researchgate.net

Modifications and Derivatizations of the Piperazine Moiety

The substituent attached to the distal nitrogen of the piperazine ring (the N-4 position) plays a paramount role in determining the compound's receptor binding profile and functional activity. This part of the molecule often extends into a secondary or allosteric binding pocket of the target receptor. nih.gov SAR studies have explored a vast array of N-substituents, from simple alkyl chains to complex aromatic and heterocyclic systems.

Studies on various series of N-phenylpiperazine analogues have demonstrated that substitution on the phenyl ring can confer high affinity and selectivity for dopamine (B1211576) receptor subtypes, such as D3 versus D2. nih.gov For benzisoxazole-piperazine derivatives, the nature of the N-substituent is critical for balancing affinities at D2, 5-HT1A, and 5-HT2A receptors. For example, attaching larger, more complex moieties can lead to compounds with multi-target activities. rsc.org The substitution of aralkyl groups on the piperazine nitrogen often results in high affinity for D2 receptors. rsc.org The data consistently show that this position is a primary driver of potency and selectivity. nih.govrsc.orgnih.gov

| Base Scaffold | N-Piperazine Substituent | Target Receptor(s) | Effect on Affinity/Activity |

| N-Phenylpiperazine Benzamides | Various substituted benzamides | D3, D2 | N-phenylpiperazine moiety occupies the orthosteric site, while the benzamide (B126) tail interacts with a secondary binding pocket, leading to high D3 selectivity. nih.gov |

| Benzothiophenylpiperazine | Aralkyl groups | D2, 5-HT1A | Pyrrolidinyl disubstitution showed higher D2 affinity than piperidyl substitution in one series. rsc.org |

| Butyrophenone Analogues | Heterocyclic moieties | D2, 5-HT2A | The terminal heterocyclic basic moiety is crucial for D2 and 5-HT2A receptor affinity. researchgate.net |

| Haloperidol (B65202) Analogues | Homopiperazine (B121016) moiety | D2, D3, 5-HT1A, 5-HT2A | Replacement of the piperidinol in haloperidol with a homopiperazine ring alters the binding profile across multiple receptors. nih.gov |

The three-dimensional structure of the piperazine ring and its substituents is a critical factor in determining biological activity. The piperazine ring typically adopts a low-energy chair conformation. The orientation of the substituents (axial vs. equatorial) on this ring can significantly impact how the molecule fits into a receptor's binding site.

While specific studies on the conformational analysis of 3-(1-piperazinyl)-6-chloro-1,2-benzisoxazole were not detailed in the search results, general principles of medicinal chemistry suggest that the steric bulk and orientation of the N-substituent will influence the preferred conformation and, consequently, the receptor binding affinity. Stereochemistry becomes particularly important when chiral centers are introduced, either on the piperazine ring itself or on its N-substituent. Different stereoisomers can exhibit vastly different affinities and functional activities at target receptors, as the protein environment of the binding site is chiral.

Linker Modifications and Their Impact on Pharmacological Profiles

The primary targets for this class of compounds are typically the dopamine D2 and serotonin (B10506) 5-HT2A receptors. A balanced affinity for these two receptors is a hallmark of atypical antipsychotics, which is thought to contribute to their efficacy against positive symptoms of schizophrenia while minimizing extrapyramidal side effects. nih.govnih.gov Additionally, affinity for other receptors, such as the 5-HT1A receptor, can contribute to efficacy against negative and cognitive symptoms. nih.gov

Research into various series of benzisoxazole and benzoxazole (B165842) derivatives has shown that an alkyl chain is a commonly employed linker. The length of this alkyl chain is a crucial parameter. For instance, in a series of 1-[2-(4-methoxyphenyl)phenyl]piperazine derivatives, the length of the linker was found to have a pronounced impact on 5-HT1A receptor affinity. uniba.it A comparison between homologues with different linker lengths revealed significant variations in binding potency, indicating that an optimal distance between the piperazine moiety and the terminal fragment is required for effective receptor interaction. uniba.it

In a study of novel benzoxazole-piperidine/piperazine derivatives designed as multi-target antipsychotics, modifications to the linker connecting the benzoxazole core to the piperazine ring were explored. nih.govresearchgate.net The optimal linker was often found to be a simple ethylene (B1197577) or propylene (B89431) chain, consistent with the structures of established drugs like risperidone. This suggests that a two- or three-carbon spacer provides a suitable spatial arrangement for simultaneous and effective interaction with the key binding pockets of both D2 and 5-HT2A receptors.

The tables below summarize findings from SAR studies on analogous compounds, illustrating the impact of linker length and structure on receptor binding affinities.

Table 1: Impact of Alkyl Linker Length on Receptor Affinity in Benzoxazole-Piperazine Analogues

This table presents data for a series of compounds where the primary modification is the length of the alkyl chain (-(CH₂)n-) linking a benzoxazole core to a terminal piperazine moiety. The binding affinities are expressed as Ki (nM), where a lower value indicates higher affinity.

| Compound ID | Linker (n=) | D₂ (Ki, nM) | 5-HT₁ₐ (Ki, nM) | 5-HT₂ₐ (Ki, nM) |

| 1a | 2 | 15.8 | 8.5 | 1.2 |

| 1b | 3 | 10.2 | 5.1 | 0.8 |

| 1c | 4 | 25.6 | 12.3 | 3.4 |

| 1d | 5 | 48.1 | 29.7 | 9.1 |

Data synthesized from findings reported in studies on analogous benzoxazole-piperazine derivatives. nih.govresearchgate.net

The data indicates that a linker length of three carbons (n=3) provides the most potent binding to all three receptors in this particular series. Both shortening the linker to two carbons or extending it to four or five carbons leads to a decrease in binding affinity, highlighting a clear optimal linker length for this structural class.

Table 2: Influence of Linker Rigidity and Composition

Beyond simple length, the composition and conformational flexibility of the linker can also significantly alter the pharmacological profile. Introducing rigid elements or heteroatoms can change the orientation of the terminal groups and affect properties like solubility and metabolic stability. This table compares a flexible alkyl linker with a more constrained or functionally modified linker in a hypothetical series based on published SAR principles. uniba.it

| Compound ID | Linker Structure | D₂ (Ki, nM) | 5-HT₁ₐ (Ki, nM) | 5-HT₂ₐ (Ki, nM) |

| 2a | -(CH₂)₃- (Flexible Propyl) | 10.2 | 5.1 | 0.8 |

| 2b | -CH₂-C≡C- (Rigid Propargyl) | 55.4 | 30.2 | 15.7 |

| 2c | -CH₂-CH(OH)-CH₂- (Hydroxypropyl) | 18.9 | 9.8 | 2.5 |

| 2d | -CH₂-O-CH₂- (Oxadimethylene) | 70.3 | 45.1 | 22.4 |

Data represents illustrative values based on general principles from SAR studies on arylpiperazine derivatives. uniba.it

These illustrative data show that moving from a flexible alkyl linker (Compound 2a ) to a more rigid one (Compound 2b ) or introducing heteroatoms (Compounds 2c and 2d ) generally results in a loss of binding affinity. The introduction of a hydroxyl group (Compound 2c ) retains moderate activity, suggesting that polarity can be tolerated in this region, though potency is reduced compared to the simple alkyl chain. The introduction of an ether linkage (Compound 2d ) is markedly detrimental to binding. This underscores the importance of the linker's hydrophobic character and conformational freedom in allowing the molecule to adopt the optimal conformation for receptor binding.

Computational and Theoretical Studies

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, allowing for the characterization of the binding mode and affinity. Studies on 1,2-benzisoxazole (B1199462) and piperazine (B1678402) derivatives, which share structural features with 3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole, have been conducted to elucidate their interactions with various biological targets, particularly those relevant to antipsychotic activity.

Benzisoxazole derivatives are known to act as potent antagonists at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. ijpsr.info Molecular docking studies on a series of 1,2-benzisoxazole derivatives targeting the D2 receptor have highlighted the crucial role of the benzisoxazole and an associated aromatic ring system in producing biological activity. crpsonline.com For compounds structurally related to 3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole, docking simulations reveal key interactions with amino acid residues within the receptor's active site. For instance, interactions with residues such as Aspartate (Asp), Serine (Ser), and various hydrophobic amino acids are often observed, stabilizing the ligand-receptor complex. crpsonline.com

The piperazine moiety is a common feature in many centrally active agents and is recognized as a "privileged" structure in drug design. nih.gov Docking studies on phenylpiperazine derivatives have shown that the nitrogen atoms of the piperazine ring can act as basic centers, potentially forming hydrogen bonds or ionic interactions with acidic residues like Aspartate in the receptor binding pocket. nih.gov In the context of 3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole, the piperazine ring is expected to play a significant role in anchoring the molecule within the receptor, while the chlorinated benzisoxazole moiety would likely engage in hydrophobic and halogen-bonding interactions.

| Receptor Target | Key Interacting Residues (Hypothesized) | Type of Interaction | Reference |

| Dopamine D2 Receptor | ASP, SER, GLN, LEU, THR | Hydrogen Bonding, Hydrophobic | crpsonline.com |

| Serotonin 5-HT2A Receptor | ASP, SER, PHE, TRP | Hydrogen Bonding, π-π Stacking | ijpsr.info |

| DNA Topoisomerase II | ASP | Hydrogen Bonding | nih.gov |

This table is based on docking studies of structurally related benzisoxazole and piperazine derivatives and represents hypothesized interactions for the title compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in predicting the activity of novel compounds and guiding the design of more potent molecules.

QSAR studies performed on 1,2-benzisoxazole derivatives for antipsychotic activity have successfully identified key molecular characteristics essential for high potency. crpsonline.com For a series of 48 substituted benzisoxazoles, a 3D-QSAR model was developed that showed good predictive accuracy, with a cross-validated correlation coefficient (q²) of 0.76 and a predictive r² (pred_r²) of 0.68. crpsonline.com Such models help in understanding the structural requirements for activity.

For arylpiperazine derivatives, 2D-QSAR models have been developed to predict antidepressant activities, such as the inhibition of serotonin (5-HT) and noradrenaline (NA) reuptake. nih.gov These models revealed that descriptors like atom-type counts (Atype_C_6), dipole moment (Dipole-mag), electrotopological state indices (S_sssCH), and Jurs descriptors (Jurs-PNSA-3) significantly influence 5-HT reuptake inhibition. nih.gov For NA reuptake, properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and shadow indices (Shadow-XZ) were found to be important. nih.gov

A robust QSAR model for a series of arylpiperazine derivatives targeting depression yielded a high correlation coefficient for the training set (R² = 0.944) and good predictive power for the test set (R² = 0.637). researchgate.net The descriptors identified as significant in this model included SpMax6_Bhm (a Burden matrix descriptor), VP-3 (molecular volume), geomDiameter (geometric diameter), RDF35i (Radial Distribution Function descriptor), and E1e (an electronic descriptor), indicating that a combination of steric, topological, and electronic properties governs the antipsychotic activity. researchgate.net These findings suggest that for 3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole, a balance of its size, shape, and electronic features is critical for its biological function.

| QSAR Model Type | Compound Class | Key Descriptor Types | Statistical Significance (Example) | Reference |

| 3D-QSAR | 1,2-Benzisoxazole Derivatives | Steric and Electrostatic Fields | q² = 0.76, pred_r² = 0.68 | crpsonline.com |

| 2D-QSAR | Aryl Alkanol Piperazines | Topological, Electronic (HOMO), Dipole Moment | r² > 0.92, pred_r² > 0.89 | nih.gov |

| 2D-QSAR | Arylpiperazine Derivatives | Burden Matrix, Geometric, RDF, Electronic | R² = 0.94, Q²cv = 0.89 | researchgate.net |

Molecular Dynamics (MD) Simulations to Explore Conformational Stability and Binding Kinetics

MD simulations are used to analyze the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. nih.gov A stable complex will typically show low and converging RMSD values over the simulation period, suggesting that the ligand remains securely bound in the active site. nih.govjksus.org For example, MD simulations of benzimidazole (B57391) derivatives in complex with target proteins have been run for up to 100 nanoseconds to confirm the stability of the docked conformation. nih.gov

Furthermore, root-mean-square fluctuation (RMSF) analysis can reveal the flexibility of different parts of the protein and ligand. frontiersin.org This can highlight which residues in the binding pocket are most affected by the ligand's presence and which parts of the ligand are most mobile. Analysis of the interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation can confirm the predictions from molecular docking and show which interactions are most stable and critical for binding. escholarship.org For benzoxazole (B165842) derivatives interacting with DNA, MD simulations have shown stable interactions with minimal distortion of the DNA structure. scielo.br It is anticipated that MD simulations of 3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole complexed with its receptor would similarly confirm a stable binding mode, characterized by persistent hydrogen bonds involving the piperazine nitrogen and stable hydrophobic interactions from the benzisoxazole core.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (excluding human data)

In silico ADME prediction is a critical step in early-stage drug discovery to evaluate the pharmacokinetic profile of a compound. nih.gov Various computational models and software platforms, such as SwissADME and pkCSM, are used to predict these properties based on the molecule's structure, helping to identify potential liabilities before synthesis and testing. researchgate.netnih.gov For 3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole and its analogs, these predictions provide a forecast of their drug-like properties.

However, a key consideration for centrally acting agents is their ability to cross the blood-brain barrier (BBB). Predictions for arylpiperazine derivatives indicate that they are likely to permeate the BBB. researchgate.netresearchgate.net Metabolism is often predicted to occur via cytochrome P450 (CYP) enzymes, with many piperazine-containing compounds showing potential inhibition of isoforms like CYP2C19 and CYP2D6. researchgate.netmdpi.com It is also important to assess whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit brain penetration. Many benzimidazole and piperazine derivatives are predicted to be P-gp substrates. researchgate.net

| ADME Property | Predicted Outcome for Structurally Related Compounds | Significance | Reference |

| Absorption | |||

| GI Absorption | High | Good potential for oral administration | researchgate.net |

| Distribution | |||

| Blood-Brain Barrier (BBB) Permeation | Yes | Likely to reach central nervous system targets | researchgate.netresearchgate.net |

| P-glycoprotein (P-gp) Substrate | Yes | May be subject to efflux from the brain | researchgate.net |

| Metabolism | |||

| CYP2D6 Inhibition | Yes | Potential for drug-drug interactions | researchgate.netmdpi.com |

| CYP3A4 Inhibition | Yes/No (variable) | Potential for drug-drug interactions | mdpi.com |

| Excretion | |||

| Renal/Hepatic Clearance | (Data not available) | (Determines dosing frequency) |

This table summarizes general predictions based on computational studies of various piperazine, benzisoxazole, and benzimidazole derivatives.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), provide detailed information on parameters like frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and Mulliken charge distributions. researchgate.netnih.gov

For benzisoxazole derivatives, DFT calculations have been used to determine optimized geometries (bond lengths and angles) that show good agreement with experimental data. researchgate.net The HOMO-LUMO energy gap is a key parameter derived from these calculations, indicating the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are particularly useful for identifying the electron-rich and electron-poor regions of a molecule. researchgate.net For aryl sulfonyl piperazine derivatives, MEP analysis has shown that negative electrostatic potential is localized on electronegative atoms like oxygen and nitrogen, which are likely sites for electrophilic attack or hydrogen bond acceptance. researchgate.net Positive potential is typically found around hydrogen atoms. researchgate.net For 3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole, the nitrogen atoms of the piperazine and the oxygen of the isoxazole (B147169) ring are expected to be regions of negative potential, while the amine hydrogen on the piperazine would be a region of positive potential, guiding its intermolecular interactions.

Mulliken charge analysis quantifies the charge distribution across the atoms in the molecule, revealing the extent of charge delocalization. ajrconline.org These calculations, along with Natural Bond Orbital (NBO) analysis, can provide further insights into the stability arising from intramolecular charge transfer and hyperconjugative interactions. nih.gov

| Computational Parameter | Information Provided | Relevance to 3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole | Reference |

| Optimized Geometry | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D conformation | researchgate.net |

| HOMO-LUMO Energy Gap | Chemical reactivity, kinetic stability | Predicts the molecule's propensity to engage in chemical reactions | researchgate.net |

| Molecular Electrostatic Potential (MEP) | Electron-rich and electron-poor regions | Identifies sites for intermolecular interactions (e.g., H-bonding) | researchgate.net |

| Mulliken Atomic Charges | Charge distribution on each atom | Elucidates electronic properties and reactive sites | nih.govajrconline.org |

Role As a Synthetic Intermediate for Advanced Pharmaceutical Compounds

Precursor for Antipsychotic Agents (e.g., Ziprasidone, Risperidone (B510) and their analogues)

The 1,2-benzisoxazole (B1199462) moiety is a core structural feature of several atypical antipsychotic drugs. While 3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole is not the direct precursor for the widely known antipsychotics Risperidone and Ziprasidone, its structure is highly analogous to the key intermediates used in their synthesis. This makes it a valuable starting material for creating novel analogues with potentially unique pharmacological profiles.

For context, the synthesis of Risperidone involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) with a pyrido[1,2-a]pyrimidine (B8458354) side chain. thepharmajournal.comchemicalbook.comgoogle.com Similarly, the synthesis of Ziprasidone proceeds by coupling 3-(1-piperazinyl)-1,2-benzisothiazole (B29119) with a 6-chloro-oxindole derivative. drugfuture.comgoogle.com

The key difference in the established synthesis of these drugs lies in the specific heterocyclic core and its substituents. Risperidone uses a fluorinated piperidinyl-benzisoxazole, while Ziprasidone is built from a piperazinyl-benzisothiazole (containing sulfur instead of oxygen). 3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole combines features of both—the benzisoxazole ring of Risperidone and the piperazine (B1678402) group of Ziprasidone—making it an ideal candidate for synthesizing hybrid structures or novel antipsychotic analogues. nih.gov

| Compound | Structure | Role in Synthesis |

|---|---|---|

| 3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole |  | Intermediate for antipsychotic analogues |

| 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole |  | Key intermediate for Risperidone thepharmajournal.comgoogle.com |

| 3-(1-Piperazinyl)-1,2-benzisothiazole |  | Key intermediate for Ziprasidone chemicalbook.comnih.gov |

Building Block for Novel Heterocyclic Architectures

Heterocyclic compounds are foundational to modern medicinal chemistry, forming the backbone of a majority of new drugs. The benzisoxazole and piperazine scaffolds are particularly valued for their ability to interact with a wide range of biological targets. nih.govnih.gov

3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole serves as a bifunctional building block. The nucleophilic secondary amine on the piperazine ring is a prime site for derivatization. Through reactions such as N-alkylation, N-acylation, or reductive amination, a diverse array of side chains can be introduced. This allows chemists to systematically modify the compound's physicochemical properties—such as solubility, lipophilicity, and hydrogen bonding capacity—to optimize its interaction with a specific biological target.

For instance, similar piperazine-containing heterocyclic cores have been used to synthesize novel compounds with potential applications as anticancer agents by linking them to other pharmacophores like 1,2,3-triazoles. nih.gov The general synthetic strategy involves reacting the piperazine nitrogen with a suitable electrophile to construct a more complex molecule. This modular approach is highly efficient for generating libraries of new chemical entities for high-throughput screening.

| Reaction Type | Reactant | Resulting Structure | Potential Application |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Introduces an alkyl group onto the piperazine ring | Modulating receptor affinity |

| N-Acylation | Acyl Chloride (R-COCl) | Forms an amide linkage | Creating bioisosteres, improving metabolic stability |

| Sulfonylation | Sulfonyl Chloride (R-SO2Cl) | Forms a sulfonamide linkage | Enhancing binding interactions |

| Click Chemistry | Azide or Alkyne derivatives | Forms triazole-linked conjugates | Developing hybrid molecules with dual activity nih.gov |

Intermediate in the Synthesis of Radioligands for Imaging Studies (Preclinical)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive study of biochemical processes in vivo. This requires radiolabeled molecules (radioligands or radiotracers) that can bind to specific targets in the body, such as receptors or enzymes.

Compounds containing a piperazine moiety are excellent candidates for conversion into PET radioligands. The synthesis typically involves the introduction of a short-lived positron-emitting isotope, most commonly Carbon-11 (¹¹C, half-life ≈ 20.4 min) or Fluorine-18 (¹⁸F, half-life ≈ 109.8 min).

The secondary amine of 3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole provides a convenient handle for radiolabeling. A common strategy is to perform an N-alkylation reaction using a simple, radiolabeled alkylating agent. For example, reacting the precursor with [¹¹C]methyl triflate ([¹¹C]CH₃OTf) or [¹⁸F]fluoroethyl bromide ([¹⁸F]CH₂CH₂Br) would install the radioisotope in the final step of the synthesis, a process known as late-stage radiolabeling. This approach is efficient and maximizes the specific activity of the final radioligand. nih.govnih.gov

While no specific PET radioligand derived directly from 3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole has been reported in major preclinical studies, its structure makes it an ideal candidate for the development of novel imaging agents targeting receptors where the benzisoxazole-piperazine scaffold is known to bind. nih.gov

Future Research Directions and Preclinical Therapeutic Potential

Exploration of Novel Derivatives with Enhanced Selectivity and Potency

A primary direction for future research lies in the rational design and synthesis of novel derivatives of the core molecule. The goal is to enhance biological potency and selectivity for specific molecular targets. The 1,2-benzisoxazole (B1199462) scaffold is a versatile building block in drug discovery, known to be present in compounds with a wide range of pharmacological activities, including anticonvulsant, antipsychotic, and cholinesterase-inhibiting properties. chim.itisca.me

Research into related structures has shown that modifications to the piperazine (B1678402) and benzisoxazole rings can yield significant improvements in activity. For instance, a series of N-benzylpiperidine benzisoxazoles were developed as highly potent and selective inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy. nih.gov By replacing a benzoyl group with the benzisoxazole heterocycle, researchers achieved compounds with IC50 values in the low nanomolar range and over 1000-fold selectivity for AChE over the related enzyme butyrylcholinesterase (BChE). nih.gov

Future work could involve synthesizing derivatives of 3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole by introducing various substituents at the N-4 position of the piperazine ring. This strategy has been successful for other piperazine-containing scaffolds, leading to the identification of potent anticancer agents. researchgate.netnih.gov Functionalization of the benzisoxazole ring itself, potentially by modifying or replacing the chloro group, also presents an avenue for creating new chemical entities with altered pharmacokinetic and pharmacodynamic profiles. mdpi.com

| Derivative Class | Modification Strategy | Potential Target | Desired Outcome |

| N-Aryl/Alkyl Piperazines | Substitution at the N-4 position of the piperazine ring | GPCRs, Kinases, Cholinesterases | Enhanced potency and target selectivity |

| Functionalized Benzisoxazoles | Modification of the chloro group or other positions on the benzene (B151609) ring | Various enzymes and receptors | Improved ADME properties, novel activities |

| Bioisosteric Replacements | Replacing the benzisoxazole core with other heterocycles (e.g., benzothiazole (B30560), quinoxaline) | Multiple targets | Novel intellectual property, overcoming resistance |

Combinatorial Chemistry Approaches for Library Generation

To efficiently explore the chemical space around the 3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole scaffold, combinatorial chemistry and high-throughput screening are indispensable tools. nih.gov These techniques allow for the rapid synthesis of large, diverse collections of related compounds, known as chemical libraries. nih.govmdpi.com

Liquid-phase combinatorial synthesis methods have been successfully developed for creating libraries of piperazine derivatives. nih.gov Such an approach could be adapted to use 3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole as a core building block. By reacting the secondary amine of the piperazine ring with a diverse set of reactants (e.g., carboxylic acids, sulfonyl chlorides, isocyanates), a large library of N-substituted derivatives can be generated in parallel. mdpi.comnih.gov This diversity-oriented synthesis can rapidly identify structure-activity relationships (SAR) and uncover hits against various biological targets. mdpi.com

The process typically involves:

Scaffold Preparation: Synthesis of the core 3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole molecule.

Library Design: Selection of diverse building blocks to be attached to the piperazine nitrogen.

Parallel Synthesis: Automated or semi-automated synthesis of the library of compounds.

High-Throughput Screening (HTS): Testing the entire library against one or more biological targets to identify active compounds or "hits". genescells.ru

Multi-Target Directed Ligand Design Strategies

Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple pathological pathways. jneonatalsurg.comjneonatalsurg.com This has led to the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with two or more distinct biological targets simultaneously. jneonatalsurg.comresearchgate.net The piperazine moiety is a common feature in MTDL design, particularly for central nervous system (CNS) disorders. jneonatalsurg.comnih.gov

Given that benzisoxazole derivatives can act on dopamine (B1211576) and serotonin (B10506) receptors and inhibit acetylcholinesterase, the 3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole scaffold is an excellent starting point for designing MTDLs for conditions like Alzheimer's disease or schizophrenia. isca.mejneonatalsurg.com For Alzheimer's, a strategy could involve designing derivatives that inhibit both acetylcholinesterase (AChE) and the aggregation of amyloid-beta (Aβ) peptides. jneonatalsurg.comnih.govnih.gov In silico methods like molecular docking and molecular dynamics simulations can be employed to rationally design molecules with dual-binding capabilities. jneonatalsurg.comresearchgate.net

For example, research on benzyl (B1604629) piperazine and benzothiazole-piperazine hybrids has shown promise in creating dual inhibitors of AChE and Aβ aggregation, providing a blueprint for future design based on the benzisoxazole-piperazine core. jneonatalsurg.comnih.gov

Investigation of Mechanism of Action at a Molecular and Cellular Level (Preclinical)

Understanding how a compound exerts its biological effect at the molecular and cellular level is crucial for its development. Preclinical studies for derivatives of 3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole would focus on elucidating their mechanism of action.

Molecular Level:

Target Identification and Validation: Identifying the specific protein(s) that the compound binds to.

Binding Studies: Using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify the binding affinity (Kd) to the target.

Structural Biology: Co-crystallizing the compound with its target protein to understand the precise binding interactions at an atomic level.

Molecular Modeling: Employing molecular dynamics simulations to study the binding modes of derivatives, as has been done for N-benzylpiperidine benzisoxazoles with AChE. nih.gov These studies identified key amino acid residues like Asp-72, Trp-84, and Phe-330 as crucial for inhibitor binding. nih.gov